4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid
Overview
Description
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid is a complex organic compound featuring a pyrene core with four ethynylbenzoic acid groups attached at the 1,3,6,8-positions. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications, particularly in the field of covalent organic frameworks (COFs) due to its large surface area, high crystallinity, and excellent stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid typically involves the following steps:
Formation of the Pyrene Core: The pyrene core is synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Attachment of Ethynyl Groups: Ethynyl groups are introduced to the pyrene core through Sonogashira coupling reactions, which involve the reaction of terminal alkynes with aryl halides in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of Benzoic Acid Groups: The final step involves the attachment of benzoic acid groups to the ethynyl groups through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the benzoic acid groups to alcohols or aldehydes.
Substitution: The ethynyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid has numerous applications in scientific research:
Chemistry: It is used in the synthesis of covalent organic frameworks (COFs) due to its ability to form highly stable and crystalline structures.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of advanced materials, including sensors, catalysts, and electronic devices
Mechanism of Action
The mechanism by which 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid exerts its effects is primarily related to its structural properties. The pyrene core provides a rigid and planar framework, while the ethynylbenzoic acid groups offer sites for further functionalization and interaction with other molecules. This allows the compound to participate in various molecular interactions and pathways, including:
Photocatalysis: The compound can act as a photocatalyst, absorbing light and facilitating chemical reactions.
Fluorescence: Its fluorescent properties enable it to be used as a probe in imaging and sensing applications.
Molecular Recognition: The compound’s structure allows it to interact with specific molecular targets, making it useful in drug delivery and therapeutic applications
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid can be compared with other similar compounds, such as:
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline: This compound features aniline groups instead of benzoic acid groups, which affects its reactivity and applications.
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Similar to the above compound, it has amino groups that provide different functional properties.
Pyrene-based metal-organic frameworks (MOFs): These compounds incorporate metal ions into the structure, offering unique properties such as enhanced stability and catalytic activity
Properties
IUPAC Name |
4-[2-[3,6,8-tris[2-(4-carboxyphenyl)ethynyl]pyren-1-yl]ethynyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H26O8/c53-49(54)35-13-1-31(2-14-35)9-21-39-29-40(22-10-32-3-15-36(16-4-32)50(55)56)44-27-28-46-42(24-12-34-7-19-38(20-8-34)52(59)60)30-41(45-26-25-43(39)47(44)48(45)46)23-11-33-5-17-37(18-6-33)51(57)58/h1-8,13-20,25-30H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCMOJXVSJSNKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C#CC6=CC=C(C=C6)C(=O)O)C#CC7=CC=C(C=C7)C(=O)O)C#CC8=CC=C(C=C8)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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